N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]naphthalene-1-carboxamide
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Overview
Description
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]naphthalene-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylpiperazine moiety linked to a pyrimidine ring, further connected to a naphthamide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The primary target of N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]naphthalene-1-carboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
This compound interacts with AChE by inhibiting its activity . Specifically, it binds to the active site of AChE, preventing the enzyme from hydrolyzing acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway . By preventing the breakdown of acetylcholine, this compound enhances the signaling in this pathway, which is critical for memory and cognition .
Result of Action
The result of the action of this compound is an enhancement of cholinergic neurotransmission, which can lead to improvements in cognitive function . This makes it a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)-1-naphthamide has been found to display moderate acetylcholinesterase inhibitory activities in vitro . This suggests that it interacts with the enzyme acetylcholinesterase, which plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine .
Cellular Effects
Given its inhibitory activity against acetylcholinesterase, it could potentially influence cell function by modulating acetylcholine levels .
Molecular Mechanism
The molecular mechanism of N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)-1-naphthamide involves inhibition of acetylcholinesterase . It’s suggested that this compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the phenylpiperazine group through nucleophilic substitution reactions. The final step involves the coupling of the naphthamide group to the pyrimidine ring under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the phenylpiperazine or pyrimidine moieties can be substituted with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted analogs with different functional groups.
Scientific Research Applications
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]naphthalene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]naphthalene-1-carboxamide can be compared with other similar compounds, such as:
- N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide
- N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)isobutyramide
- N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)nicotinamide
These compounds share a similar core structure but differ in the substituents attached to the pyrimidine ring. The uniqueness of this compound lies in its naphthamide group, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O/c31-24(23-12-6-8-19-7-4-5-11-22(19)23)28-20-17-26-25(27-18-20)30-15-13-29(14-16-30)21-9-2-1-3-10-21/h1-12,17-18H,13-16H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZCPWMFYZIDJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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